![molecular formula C4H4BrN3OS B2925980 N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide CAS No. 55114-97-1](/img/structure/B2925980.png)
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide” is a compound with the CAS Number: 55114-97-1 . It has a molecular weight of 223.07 . The IUPAC name for this compound is N-(5-bromo-1H-1lambda3,3,4-thiadiazol-2-yl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide” is 1S/C4H5BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h10H,1H3,(H,6,8,9) . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用
Cytotoxicity in Cancer Research
One of the applications mentioned is related to cancer research. Compounds with a 1,3,4-thiadiazole structure have been evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and cervical carcinoma cell lines . For example, an MTT assay was carried out to determine the cytotoxic effects of these compounds on K562 chronic myeloid leukemia (CML) and other leukemia cell lines (Jurkat and MT-2) as well as the HeLa human cervical carcinoma cell line .
Biological Evaluation
Another study reviewed the cytotoxic properties of 1,3,4-thiadiazole derivatives and found that certain compounds were active in inhibiting the growth of specific cancer cell lines . This suggests that derivatives like N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide could potentially be used in developing treatments or conducting further research into cancer therapies.
将来の方向性
Thiadiazole derivatives, including “N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide”, have shown significant therapeutic potential . They have been the subject of considerable interest for designing new antitumor agents . Therefore, future research may focus on exploring their potential in medical applications, particularly in cancer treatment.
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other thiadiazole derivatives, it might interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and low skin permeation .
特性
IUPAC Name |
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMOHWEZASFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。